molecular formula C9H15NO4 B2958560 2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid CAS No. 1247996-56-0

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid

Cat. No.: B2958560
CAS No.: 1247996-56-0
M. Wt: 201.222
InChI Key: RGLOHACYRPCUOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid: is a chemical compound that features a pyrrolidine ring substituted with an ethoxycarbonyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.

    Attachment of Acetic Acid Moiety: The acetic acid moiety can be attached through carboxylation reactions or by using acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and metabolic disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: It may be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: A similar compound with a pyrrolidine ring and a carboxylic acid group.

    Ethyl 2-pyrrolidinecarboxylate: Features a pyrrolidine ring with an ethyl ester group.

    2-Pyrrolidinone: A lactam derivative of pyrrolidine.

Uniqueness

2-[1-(Ethoxycarbonyl)pyrrolidin-2-yl]acetic acid is unique due to the presence of both an ethoxycarbonyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.

Properties

IUPAC Name

2-(1-ethoxycarbonylpyrrolidin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-2-14-9(13)10-5-3-4-7(10)6-8(11)12/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLOHACYRPCUOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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